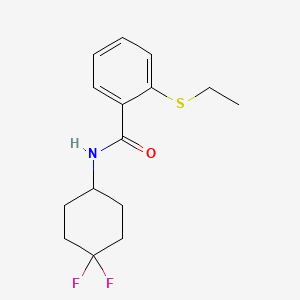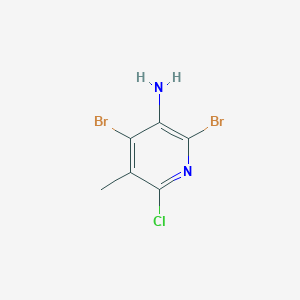
2-Chloro-6-(1,1-difluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(1,1-difluoroethyl)pyridine is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a 1,1-difluoroethyl group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyridine typically involves the chlorination of 6-(1,1-difluoroethyl)pyridine. This can be achieved through the reaction of 6-(1,1-difluoroethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-Chloro-6-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl or vinyl derivatives of pyridine.
科学研究应用
2-Chloro-6-(1,1-difluoroethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interaction of small molecules with biological targets.
Medicine: Potential use in the development of new therapeutic agents. Its derivatives may exhibit biological activity against various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and difluoroethyl groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor, modulator, or activator of various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Chloro-4-(1,1-difluoroethyl)pyridine: Similar structure but with the difluoroethyl group at the fourth position.
2-Chloro-6-(1,1-difluoroethyl)quinoline: A quinoline derivative with similar substituents.
2-Chloro-6-(1,1-difluoroethyl)benzene: A benzene derivative with similar substituents.
Uniqueness
2-Chloro-6-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of substituents can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine and difluoroethyl groups can enhance its utility in various synthetic and research applications.
属性
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZINSHVFNMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2438724.png)
![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)
![2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438727.png)
![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2438733.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)





